N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO2/c1-13-6-8-14(9-7-13)21(26)24-19-11-10-15(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPBZLQEVWQZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is utilized as an intermediate in the synthesis of complex organic molecules. It serves as a reagent in various chemical reactions, contributing to the development of new compounds with specific properties.
Biology
Research has focused on the compound's potential biological activities, particularly its antimicrobial and anticancer properties. Studies indicate that it may inhibit certain enzymes involved in cellular processes, making it a candidate for further investigation in pharmacology.
Medicine
Ongoing research explores the compound's therapeutic potential for various diseases, including cancer and infectious diseases. Its ability to modulate enzyme activity suggests that it may have applications as an anticancer agent or antiviral drug.
Industry
In industrial applications, this compound is used in developing new materials with tailored properties, such as polymers and coatings.
Antimicrobial Properties
Studies have demonstrated significant antimicrobial activity against various bacterial strains:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.
- Fungal Activity : Preliminary research suggests antifungal properties, positioning it as a candidate for further development as an antifungal agent.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound:
- A notable study on MCF-7 breast cancer cells revealed an IC50 value of 225 µM, indicating effective inhibition of cell growth.
- Treatment resulted in significant cell cycle arrest in the S phase, suggesting interference with DNA synthesis and cell cycle progression.
Case Study: Cytotoxicity Assessment
A cytotoxicity assessment conducted on MCF-7 breast cancer cells highlighted:
| Parameter | Value |
|---|---|
| IC50 Value | 225 µM |
| Cell Cycle Arrest | Significant portion in S phase |
This study underscores the compound's potential as an effective anticancer agent through its ability to disrupt key cellular processes.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with GABA receptors in the central nervous system, modulating neurotransmission and exerting anxiolytic or anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide: Shares a similar structure but differs in the presence of an acetamide group instead of a methylbenzamide group.
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-oxoacetamide: Another structurally related compound with an oxoacetamide group
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both chlorobenzoyl and methylbenzamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex aromatic structure characterized by both chloro and benzamide functionalities, contributing to its diverse reactivity patterns. The presence of multiple functional groups allows for various interactions within biological systems.
| Structural Feature | Description |
|---|---|
| Chloro groups | Enhance reactivity and biological activity |
| Benzamide functionality | Potential for enzyme inhibition |
| Aromatic rings | Facilitate π-π stacking interactions with biological targets |
This compound primarily exerts its biological effects through the inhibition of specific enzymes or receptors. It has been shown to interact with molecular targets such as kinases and proteases, leading to significant alterations in cellular processes. Notably, it may modulate GABA receptors in the central nervous system, which could result in anxiolytic or anticonvulsant effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression:
- Kinases : Inhibition of kinase activity can lead to reduced cell proliferation.
- Proteases : Disruption of protease function may induce apoptosis in malignant cells.
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, its activity against breast cancer cells has been documented, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Preliminary studies suggest that it may exhibit inhibitory effects against a range of pathogenic bacteria and fungi. This broad-spectrum antimicrobial potential makes it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that this compound significantly reduced viability in human breast cancer cells (MCF-7) through apoptosis induction.
- The compound showed a dose-dependent effect, with IC50 values indicating effective concentrations for therapeutic application.
-
Antimicrobial Activity :
- In vitro testing revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.
- Further research is needed to elucidate the specific mechanisms behind these effects.
Q & A
Advanced Research Question
- QSAR Studies : Correlate structural features (e.g., substituent electronegativity) with activity using regression models.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues (e.g., F585 in mGluR5) .
- Fragment-Based Design : Replace the 4-methyl group with bioisosteres (e.g., trifluoromethyl) to optimize lipophilicity .
Notes
- References : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed studies .
- Data Integrity : Cross-validate experimental results with computational predictions and replicate studies.
- Advanced Tools : Use crystallography software (SHELX ) or GUI-based suites (WinGX ) for structural refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
